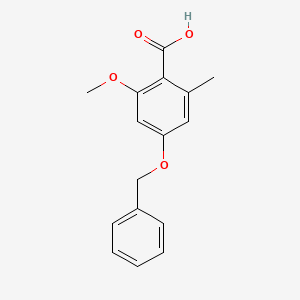

Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)-

Description

Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity . The compound "Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)-" features a benzoyl core with three distinct substituents:

- 2-Methoxy (-OCH₃): Enhances lipophilicity and influences electronic effects.

- 6-Methyl (-CH₃): Contributes steric bulk and modulates solubility.

- 4-(Phenylmethoxy) (-OCH₂Ph): Introduces aromaticity and increases molecular weight.

Properties

CAS No. |

22375-06-0 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

2-methoxy-6-methyl-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C16H16O4/c1-11-8-13(9-14(19-2)15(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,18) |

InChI Key |

SXPSIOUMJVFLAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)OC)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)-

Stepwise Preparation Method

Step 1: Synthesis of 2-methoxy-6-methylbenzoic acid

A reliable method to prepare the 2-methoxy-6-methylbenzoic acid intermediate involves the following sequence:

Reduction hydrogenation : Starting from 2-methyl-6-nitrobenzoic acid or its methyl ester, catalytic hydrogenation using palladium or platinum on carbon in methanol solvent under hydrogen atmosphere converts the nitro group to an amino group, yielding 2-amino-6-methylbenzoic acid or its ester.

Diazotization, hydrolysis, and esterification (one-pot reaction) : The amino derivative undergoes diazotization using a diazotization reagent at low temperature (0–5 °C), followed by hydrolysis and esterification in methanol to form 2-hydroxy-6-methyl benzoate.

Methylation : The hydroxy group is methylated using dimethyl sulfate in the presence of alkali at 30–45 °C to produce 2-methoxy-6-methyl benzoate.

Hydrolysis : The methyl ester is hydrolyzed with alkali and water at 80–100 °C, followed by acidification to precipitate 2-methoxy-6-methylbenzoic acid.

Step 2: Introduction of the phenylmethoxy group (benzyloxy substitution) at the 4-position

Starting from methyl 2,4-dihydroxy-3,6-dimethylbenzoate (a structurally related compound), selective benzylation is achieved by reacting with benzyl bromide in the presence of potassium carbonate in acetone at 50 °C under nitrogen atmosphere for 9 hours.

This step yields methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate as a white solid after extraction and purification by column chromatography.

Step 3: Final hydrolysis to obtain the benzoic acid derivative

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction hydrogenation | Pd/C or Pt/C catalyst, H2, MeOH, 60–90 °C, 0.5–1.5 MPa | 2-amino-6-methylbenzoic acid or ester | High | Catalyst filtered and recovered |

| Diazotization & esterification | Diazotization reagent, MeOH, 0–5 °C to 50–66 °C, 4–16 h | 2-hydroxy-6-methyl benzoate | Moderate | One-pot reaction |

| Methylation | Dimethyl sulfate, alkali, 30–45 °C, 1–2 h | 2-methoxy-6-methyl benzoate | High | Alkali presence critical |

| Hydrolysis | Alkali, water, 80–100 °C, acidification to pH 1–3 | 2-methoxy-6-methylbenzoic acid | High | Precipitation and filtration |

| Benzylation | Benzyl bromide, K2CO3, acetone, 50 °C, 9 h | Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate | 63 | Purified by column chromatography |

| Final hydrolysis | KOH, MeOH, reflux 24 h, acidification with HCl | 2-hydroxy-3,6-dimethyl-4-(phenylmethoxy)benzoic acid | 53 | Extraction and purification |

Analysis of Preparation Methods

Advantages

- The use of catalytic hydrogenation allows selective reduction of nitro groups without affecting other sensitive groups.

- One-pot diazotization and hydrolysis reduce the number of purification steps, improving efficiency.

- Methylation with dimethyl sulfate is a well-established method providing good yields under mild conditions.

- Benzylation using benzyl bromide and potassium carbonate is a straightforward etherification method with good regioselectivity.

- Hydrolysis under alkaline conditions is efficient for converting esters to acids.

Challenges and Considerations

- Control of temperature and pH during diazotization and hydrolysis is critical to avoid side reactions.

- Recovery and reuse of catalysts in hydrogenation improve sustainability but require careful filtration.

- Benzyl ether protection/deprotection steps may require optimization depending on substrate sensitivity.

- Purification steps such as column chromatography are necessary to achieve high purity, impacting scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or hydrocarbons.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of benzoic acid compounds exhibit significant anti-inflammatory activity. For instance, compounds similar to benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy), have been shown to effectively reduce inflammation and pain associated with conditions such as rheumatoid arthritis and osteoarthritis. A study demonstrated that these compounds reduce edema in animal models, indicating their potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity

Benzoic acid derivatives have also been studied for their antimicrobial properties. The presence of methoxy and phenyl groups enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. In laboratory experiments, certain derivatives demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Food Preservation

Benzoic acid and its derivatives are widely used as preservatives in food products due to their ability to inhibit the growth of molds, yeasts, and some bacteria. The methoxy substitution can enhance the solubility and efficacy of benzoic acid in various food matrices, making it a valuable additive in the food industry .

Cosmetic Formulations

In cosmetics, benzoic acid derivatives are employed for their antimicrobial properties and as pH adjusters. The compound's stability and low toxicity profile make it suitable for use in personal care products such as lotions and creams .

Case Study 1: Anti-inflammatory Effects

A study conducted on rats evaluated the anti-inflammatory effects of benzoic acid derivatives. The results indicated a significant reduction in paw edema following administration of the compound, suggesting its potential use in treating inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various benzoic acid derivatives against common foodborne pathogens. The results showed that the addition of methoxy groups significantly increased the inhibition zones compared to unsubstituted benzoic acid .

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Molecular and Structural Properties

The table below compares key parameters with similar compounds:

Key Observations :

- The 4-(phenylmethoxy) group increases molecular weight by ~106 g/mol compared to simpler analogues like 2-methoxy-6-methylbenzoic acid.

- Bulky substituents (e.g., 8-hydroxynonyl in ) further elevate molecular weight and complexity, impacting solubility and bioavailability.

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

Evidence from QSTR models on benzoic acid derivatives highlights the role of molecular connectivity indices (0JA, 1JA, JB) in predicting oral LD₅₀ in mice :

- 0JA (zero-order connectivity index) : Reflects branching and atom types.

- 1JA (first-order connectivity index) : Captures bond-specific interactions.

- JB (cross-factor): Combines 0JA and 1JA to predict nonlinear toxicity effects.

For "2-methoxy-6-methyl-4-(phenylmethoxy)-benzoic acid":

Extraction and Environmental Behavior

- Extraction Efficiency: Benzoic acid derivatives with higher hydrophobicity (e.g., due to phenylmethoxy groups) exhibit greater distribution coefficients (m), enhancing extraction rates in liquid membranes . However, prolonged contact times favor smaller acids like acetic acid due to conversion to non-transportable forms.

- Ion Exchange Removal: Larger compounds (e.g., tannic acid, MW 1701 Da) show reduced removal efficiency in ion exchange resins due to pore blockage . The molecular weight of "2-methoxy-6-methyl-4-(phenylmethoxy)-benzoic acid" (~272 Da) suggests moderate removal efficiency, intermediate between small acids (e.g., benzoic acid, 122 Da) and bulky polyphenols.

Biological Activity

Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- is an organic compound characterized by its unique structural features, which include a benzoic acid core with various substituents. This compound has garnered attention due to its potential biological activities, making it a subject of interest in pharmaceutical and biochemical research.

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : Approximately 272.3 g/mol

- Physical Appearance : White to pale yellow solid

- Melting Point : 129 - 130 °C

- Boiling Point : Approximately 441 °C

The compound's structure enhances its reactivity and biological activity compared to simpler benzoic acids or their esters.

Antimicrobial Activity

Research indicates that benzoic acid derivatives often exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated promising antibacterial effects, with some derivatives outperforming standard antibiotics like cefadroxil at certain concentrations . This suggests that benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- may also possess similar properties, warranting further investigation.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for inhibitors in cosmetic applications. Compounds structurally related to benzoic acid have shown varying degrees of tyrosinase inhibition. For instance, derivatives with similar functional groups were found to exhibit IC50 values significantly lower than standard inhibitors like kojic acid .

Inhibitory Mechanism

The mechanism of inhibition can vary; some compounds act as non-competitive inhibitors while others exhibit mixed-type inhibition. Kinetic studies using Lineweaver-Burk plots have been employed to determine these mechanisms, revealing that certain derivatives form irreversible complexes with the enzyme .

Case Studies and Research Findings

-

Study on Mushroom Tyrosinase Inhibitors :

- A series of benzoic acid derivatives were synthesized and tested for their inhibitory activity against mushroom tyrosinase. The most potent derivative showed an IC50 value of 0.0167 μM, indicating strong inhibition compared to kojic acid (IC50 16.69 μM) .

- Docking studies supported these findings by showing high binding affinity to the active site of tyrosinase.

- Antibacterial Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Simple aromatic carboxylic acid |

| Methyl 2-Methoxy-6-Methylbenzoate | C₉H₁₀O₃ | Ester derivative with methyl substitution |

| 4-Methoxy-3-Methylbenzoic Acid | C₉H₁₀O₃ | Different substitution pattern |

| 5-(Benzyloxy)-2-Hydroxybenzoic Acid | C₁₂H₁₂O₃ | Hydroxy group adds additional reactivity |

This table illustrates the uniqueness of benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- compared to other structurally similar compounds, highlighting its potential for enhanced biological activity due to its specific functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.